2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate
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Overview
Description
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, while pyridine derivatives are widely used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Indole and Pyridine Moieties: The final step involves coupling the indole and pyridine moieties through a condensation reaction, often facilitated by a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyridine moiety, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, the compound’s indole moiety is of particular interest due to its presence in many biologically active molecules. Research has focused on its potential as an anticancer, antimicrobial, and antiviral agent .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In industry, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new products with enhanced efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The pyridine moiety can also interact with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate: This compound is unique due to its combination of indole and pyridine moieties.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the pyridine component.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine share the pyridine moiety but lack the indole component.
Uniqueness
The uniqueness of this compound lies in its combination of indole and pyridine moieties, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl4N2O3/c1-20(2)11-6-4-5-7-12(11)26(3)13(20)8-10(27)9-29-19(28)17-15(22)14(21)16(23)18(24)25-17/h4-8H,9H2,1-3H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKRAOQYVXOELO-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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